1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea

Description

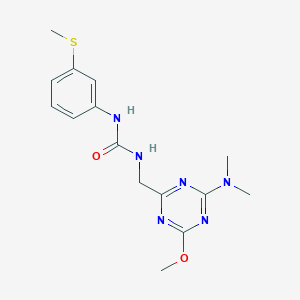

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a synthetic triazine-urea hybrid compound characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a methoxy group at position 6, and a methylene-linked urea moiety. The urea bridge connects the triazine to a 3-(methylthio)phenyl group.

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2S/c1-21(2)13-18-12(19-15(20-13)23-3)9-16-14(22)17-10-6-5-7-11(8-10)24-4/h5-8H,9H2,1-4H3,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHPKBBYGPUWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine ring and a urea moiety. Its molecular formula is , and it exhibits a molecular weight of 335.41 g/mol. The presence of the dimethylamino and methoxy groups enhances its solubility and bioactivity.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, a related compound showed tumor growth inhibition (TGI) in xenograft models, achieving TGI rates of up to 40% at specific dosages . The mechanism is believed to involve the inhibition of indoleamine 2,3-dioxygenase (IDO1), which is crucial in tumor immune evasion.

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has been explored extensively. A study found that related compounds exhibited strong antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties . The presence of the methylthio group in the compound may enhance its interaction with microbial targets.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit IDO1, with some achieving IC50 values as low as 0.1 μM . This inhibition can lead to increased levels of tryptophan and modulation of immune responses, making it a candidate for cancer immunotherapy.

Study 1: In Vivo Efficacy

In a recent study involving mice models, the compound was administered at varying doses to assess its pharmacokinetic profile and efficacy against tumor growth. Results indicated satisfactory absorption and distribution characteristics, with a notable half-life that supports once-daily dosing regimens .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the phenyl urea scaffold significantly influenced biological activity. Substitutions at specific positions on the phenyl ring were shown to enhance binding affinity to target enzymes . This information is crucial for optimizing lead compounds in drug design.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea

- Structural Differences : The phenyl group is substituted with chlorine instead of methylthio.

- Synthesis : Likely synthesized via nucleophilic substitution on the triazine core followed by urea coupling, as seen in related analogs .

- Biological Activity : Chlorophenyl derivatives often exhibit enhanced binding to hydrophobic enzyme pockets but may suffer from metabolic instability due to dehalogenation .

| Property | Target Compound | Chlorophenyl Analog |

|---|---|---|

| Phenyl Substituent | 3-(methylthio)phenyl | 3-chlorophenyl |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity) |

| Metabolic Stability | Likely stable (methylthio) | Susceptible to dehalogenation |

1-(3,4-Dichlorophenyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea

- Structural Differences : Dichlorophenyl substituent and methyl group on triazine.

- Applications : Herbicidal activity (similar to triasulfuron) due to chloro groups .

- Key Contrast: The target compound’s dimethylamino group may enable interactions with biological targets (e.g., enzymes) that chloro substituents cannot .

Gedatolisib (PI3K/mTOR Inhibitor)

- Structure: Contains bis(morpholino-triazine) and piperidinyl-urea moieties.

- Activity : Potent anticancer agent targeting PI3K-Akt pathways.

- Stability : Unstable in plasma, undergoing morpholine oxidation and demethylation .

- Comparison: The target compound’s dimethylamino group may offer better metabolic stability than morpholino groups but lacks the kinase selectivity of Gedatolisib .

| Property | Target Compound | Gedatolisib |

|---|---|---|

| Triazine Substituents | Dimethylamino, methoxy | Morpholino, piperidinyl |

| Solubility | Moderate | Higher (due to morpholino) |

| Plasma Stability | Likely stable | Low (degradation observed) |

Triasulfuron (Herbicide)

- Structure : Sulfamoyl-linked triazine with chloroethoxy and methoxy groups.

- Application : Agricultural use, inhibiting plant acetolactate synthase.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters (e.g., temperature, solvent, catalyst). For example:

- Temperature Control : highlights that triazine derivatives require precise temperature modulation during coupling reactions to avoid side products. Trials at 0–25°C may improve selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reactivity for urea bond formation, as noted in and .

- Catalyst Use : Palladium catalysts (for coupling) or collidine (for acid scavenging) can improve reaction efficiency .

- Design of Experiments (DOE) : Apply statistical DOE (e.g., factorial design) to minimize trials while testing interactions between variables like molar ratios and reaction times .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions and urea linkage integrity (e.g., used 19F NMR for fluorinated analogs) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- UV-Vis/Fluorescence : Assess electronic properties for biological interaction studies (e.g., π-π* transitions in triazine rings) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if feasible .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and mechanism of action?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT to map electron density and reactive sites (e.g., ’s reaction path search methods) .

- Molecular Docking : Screen against protein databases (e.g., kinases or enzymes) to identify binding affinities. Triazine derivatives in showed enhanced interactions due to morpholino substituents .

- MD Simulations : Simulate ligand-protein dynamics to assess stability of interactions over time .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

- Substituent Variation : Modify triazine substituents (e.g., dimethylamino vs. morpholino) to alter electronic or steric effects. found morpholino groups enhance target binding .

- Bioisosteric Replacement : Replace methylthio (S-Me) with sulfonyl or sulfoxide groups to modulate solubility and metabolism .

- Pharmacophore Mapping : Identify critical functional groups (e.g., urea linkage for hydrogen bonding) using comparative bioassay data .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., ATPase inhibition assays for kinase targets) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s pyridazine derivatives) to identify confounding variables .

- Dose-Response Curves : Establish IC50/EC50 values under controlled conditions to quantify potency discrepancies .

Q. What strategies validate the compound’s selectivity for intended biological targets?

Methodological Answer:

- Off-Target Screening : Use panels of unrelated enzymes/receptors to assess cross-reactivity (e.g., ’s kinase profiling) .

- CRISPR/Cas9 Knockouts : Confirm activity loss in target-deficient cell lines .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish specific vs. nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.